endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane
Overview
Description
Endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane is a bicyclic compound that features prominently in the synthesis of tropane alkaloids. These alkaloids are known for their diverse biological activities, making this compound a valuable target for synthetic chemists .
Preparation Methods
The synthesis of endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often involve the use of specialized reagents and conditions to ensure high yield and purity .
Chemical Reactions Analysis
Endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Scientific Research Applications
Endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various tropane alkaloids.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: The compound is explored for its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane is unique due to its specific bicyclic structure and the presence of a Boc-protected hydroxyl group. Similar compounds include:
Tropinone: A precursor in the synthesis of tropane alkaloids.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with similar structural features but different functional groups
Properties
IUPAC Name |
tert-butyl (1R,2R,5S)-2-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFQURHPMOOMIL-IVZWLZJFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@@H](CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115719 | |
Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester, (1R,2R,5S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408075-82-0 | |
Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester, (1R,2R,5S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester, (1R,2R,5S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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